1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18823498
Molecular Formula: C9H2ClF9O
Molecular Weight: 332.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H2ClF9O |
|---|---|
| Molecular Weight | 332.55 g/mol |
| IUPAC Name | 3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H |
| Standard InChI Key | YNGNPXIMBOKERE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s benzene core is substituted with three distinct functional groups:
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Trifluoromethyl groups (-CF₃) at positions 1 and 3, which impart significant steric bulk and electron-withdrawing effects.
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Chlorine atom (-Cl) at position 2, contributing to halogen bonding potential.
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Trifluoromethoxy group (-OCF₃) at position 4, enhancing lipophilicity and thermal stability .
This substitution pattern creates a highly polarized aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.
Physical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Molar Mass | 332.55 g/mol | |
| Density | 1.592±0.06 g/cm³ (Predicted) | |
| Boiling Point | 184.1±40.0 °C (Predicted) | |
| Molecular Formula | C₉H₂ClF₉O |
The predicted boiling point reflects the compound’s volatility, which is moderate compared to less fluorinated analogues. Its density exceeds typical aromatic hydrocarbons due to fluorine’s high atomic mass .
Synthesis and Manufacturing
Chlorination and Fluorination Steps
Synthesis typically involves sequential halogenation and fluorination reactions. A representative pathway includes:
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Chlorination of precursor aromatics: Radical-initiated chlorination of methoxybenzene derivatives under UV light at 90–100°C with chlorine gas (Cl₂) .
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Fluorination with anhydrous HF: Conversion of trichloromethoxy intermediates to trifluoromethoxy groups under high-pressure conditions (30–35 kg/cm²) at 80°C .
For example, trichloromethoxybenzene reacts with anhydrous hydrogen fluoride (HF) in a stainless steel autoclave to yield trifluoromethoxybenzene derivatives . This step requires careful pressure management due to hydrochloric acid (HCl) byproduct formation.
Nitration and Functionalization
Post-fluorination, nitration introduces nitro groups using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–35°C . The para-isomer dominates (∼90%) due to steric and electronic effects of -CF₃ groups, which direct electrophilic attack to the 4-position . Subsequent reduction and diazotization steps enable further functionalization, such as introducing amino or hydroxyl groups .
Chemical Reactivity and Stability
Steric and Electronic Effects
The trifluoromethyl groups exert dual roles:
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Steric hindrance: The -CF₃ groups at positions 1 and 3 create a crowded molecular environment, limiting access to reactive sites .
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Electron withdrawal: These groups deactivate the benzene ring, reducing susceptibility to electrophilic substitution but enhancing stability toward oxidation .
Notably, the chlorine atom at position 2 participates in halogen bonding, enabling interactions with electron-rich species in catalytic systems.
Thermal and Chemical Stability
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules, particularly in agrochemicals and pharmaceuticals. For example:
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Herbicides: Functionalized derivatives act as inhibitors of plant acetolactate synthase (ALS) .
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Liquid crystals: The -CF₃ and -OCF₃ groups enhance dielectric anisotropy, making the compound suitable for display technologies.
Specialty Materials
Its high lipophilicity and chemical inertness qualify it for:
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Fluorinated polymers: As a crosslinking agent or monomer in high-performance resins.
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Electronic chemicals: As a dielectric fluid or etching gas precursor in semiconductor manufacturing.
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